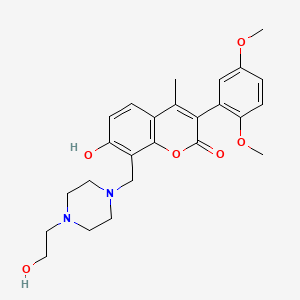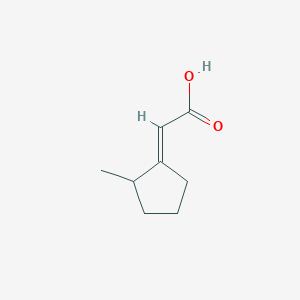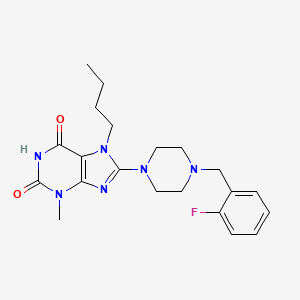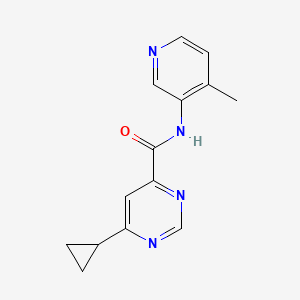
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone (CPM) is an organic compound that has been widely studied due to its unique properties. It is a cyclic ether with a three-membered ring of three carbon atoms and one oxygen atom, and it is a member of the cyclopropylmethanone family. CPM has a variety of applications in scientific research, including its use as an intermediate in the synthesis of other compounds, its ability to act as a catalyst in certain reactions, and its potential for use as a drug. In
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone, focusing on six unique fields:
Medicinal Chemistry
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone: is explored in medicinal chemistry for its potential as a pharmacophore in drug design. Its unique structure, featuring a cyclopropyl group and a pyridine ring, makes it a candidate for developing new therapeutic agents. Researchers investigate its binding affinity and specificity towards various biological targets, aiming to create novel drugs for treating diseases such as cancer, inflammation, and neurological disorders .
Organic Synthesis
In organic synthesis, this compound serves as a building block for constructing more complex molecules. Its reactivity and stability allow chemists to use it in various synthetic pathways, including cycloaddition reactions and cross-coupling reactions. This versatility makes it valuable for synthesizing a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Material Science
Researchers in material science explore Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone for its potential applications in developing new materials. Its structural properties can be leveraged to create polymers and other materials with unique mechanical and thermal properties. These materials can be used in various industries, including electronics, aerospace, and automotive .
properties
IUPAC Name |
cyclopropyl-(6-cyclopropylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-12(9-3-4-9)10-5-6-11(13-7-10)8-1-2-8/h5-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMFAGRCUJKALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2439889.png)
![5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2439892.png)



![1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2439899.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2439900.png)
![2-[2-(Benzenesulfonamido)-2-oxoethoxy]benzamide](/img/structure/B2439901.png)

![[1-(2-Methylpyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B2439905.png)

![(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2439907.png)
![3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide](/img/structure/B2439908.png)
